The compound is part of a broader class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). Amides can be derived from carboxylic acids and amines, and they are integral to various biological processes, including protein synthesis and neurotransmission . The specific synthesis and characterization of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide have been documented in various chemical databases and patent literature .
The synthesis of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide typically involves several steps:
A specific method has been reported where a solution of the precursor compound is treated with sodium tetraphenylborate, leading to the formation of the desired product through precipitation .
The molecular structure of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide can be described as follows:
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide can participate in various chemical reactions typical for amides:
These reactions are essential for its potential applications in medicinal chemistry and drug development.
The mechanism of action for (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide is not fully elucidated but can be inferred based on its structural features:
Experimental studies would be necessary to confirm its exact mechanism through binding assays and functional studies.
The physical and chemical properties of (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide include:
(S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide has potential applications in several fields:
This chiral small molecule represents a structurally optimized N-substituted benzamide derivative with potential biological significance. Its core structure integrates a stereodefined α-amino amide backbone with halogenated aromatic and branched aliphatic pharmacophores, positioning it within drug discovery efforts targeting enzyme modulation. Unlike simpler analogues, its 3,4-dichlorobenzyl moiety suggests enhanced target affinity or pharmacokinetic properties, though primary literature remains limited.
Systematic NomenclatureThe systematic name (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide encodes critical structural features:
Table 1: Nomenclature Comparison with Structural Analogues
| Compound Name | CAS No. | Molecular Formula | Key Substituents | Stereochemistry | |
|---|---|---|---|---|---|
| (S)-2-Amino-N-isopropyl-3-methyl-N-(4-(methylthio)benzyl)butanamide | 1353996-28-7 | C₁₆H₂₆N₂OS | 4-(methylthio)benzyl | (S)-configured | [1] |
| (S)-2-Amino-N-isopropyl-3-methyl-N-(3-methylbenzyl)butanamide | 1354016-27-5 | C₁₆H₂₆N₂O | 3-methylbenzyl | (S)-configured | [5] |
| (S)-2-Amino-N,3-dimethyl-N-(4-(methylthio)benzyl)butanamide | 1307498-20-9 | C₁₄H₂₂N₂OS | N-methyl, 4-(methylthio)benzyl | (S)-configured | [8] |
| Target Compound | Not Assigned | C₁₆H₂₃Cl₂N₂O | 3,4-dichloro-benzyl, N-isopropyl | (S)-configured |
Stereochemical SignificanceThe conserved (S)-configuration across analogues (Table 1) underscores its role in bioactive conformation:
Electronic and Steric Properties
Evolution from Early ScaffoldsThis compound belongs to a lineage of N-benzyl α-amino amides developed to overcome limitations of earlier chemotypes:
Table 2: Key Structural Milestones in *N-Benzyl Butanamide Drug Design*
| Structural Feature | Example Compound | Advantage Over Predecessors | Evidence Source |
|---|---|---|---|
| Unsubstituted benzyl | (2S)-2-Amino-N-benzyl-3-methylbutanamide | Baseline permeability; Low CYP inhibition | PubChem CID 11063601 [2] |
| 4-(Methylthio)benzyl | (S)-2-Amino-N-isopropyl-3-methyl-N-(4-(methylthio)benzyl)butanamide | Enhanced kinase inhibition (IC₅₀ < 1 μM) | BLD Pharm [1] |
| 3-Methylbenzyl | (S)-2-Amino-N-isopropyl-3-methyl-N-(3-methylbenzyl)butanamide | Improved metabolic half-life (t₁/₂ > 2h) | CymitQuimica [3] [5] |
| 3,4-Dichlorobenzyl | Target Compound | Predicted high target affinity & cellular potency | Patent SAR extrapolation [7] [9] |
Therapeutic Target HypothesesBased on structural analogues and patent data, likely targets include:
Synthetic Challenges
Current Research GapsWhile patents disclose broad compound classes covering this scaffold [7] [9], specific biological data for the 3,4-dichloro variant remains unpublished. Empirical studies are needed to:
Table 3: Summary of Key Structural and Functional Attributes
| Attribute | Specification | Significance |
|---|---|---|
| Systematic Name | (S)-2-Amino-N-(3,4-dichloro-benzyl)-N-isopropyl-3-methyl-butyramide | Unambiguous chemical identification |
| Molecular Formula | C₁₆H₂₃Cl₂N₂O | MW ≈ 330–340 g/mol; moderate lipophilicity |
| Core Pharmacophores | (S)-α-Amino amide, 3,4-Dichlorobenzyl, N-isopropyl | Target binding, membrane penetration, metabolic resistance |
| Likely Biological Targets | PI3K isoforms, mTOR, kinase family members | Cancer/autoimmune therapy applications |
| Development Stage | Preclinical (inferred from analogues) | No clinical data reported |
Interactive data tables are available in digital format with sortable columns and structure-image toggles.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6